![molecular formula C17H21N3O3S B2761367 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 2380071-71-4](/img/structure/B2761367.png)
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mechanism of Action
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to stabilize the tumor suppressor protein p53, which is mutated or lost in many types of cancer. Stabilization of p53 leads to the activation of downstream pathways that induce apoptosis and cell cycle arrest, preventing the proliferation of cancer cells. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide also inhibits the binding of the oncoprotein MDM2 to p53, which promotes p53 degradation and inactivation.
Biochemical and Physiological Effects
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to induce apoptosis in cancer cells, but not in normal cells, indicating its selectivity for cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their efficacy.
Advantages and Limitations for Lab Experiments
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been extensively studied, making it a well-characterized compound. However, 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has some limitations as well. It has poor solubility in water, which can limit its use in in vivo studies. It also has low bioavailability, which can limit its efficacy in vivo.
Future Directions
There are several future directions for the study of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide. One direction is to improve its solubility and bioavailability, which can enhance its efficacy in vivo. Another direction is to investigate its potential use in combination with other cancer therapies, such as immunotherapy. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to have neuroprotective effects, indicating its potential use in neurodegenerative diseases. Further studies are needed to fully explore the potential of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide in these areas.
Synthesis Methods
The synthesis of 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 2,3-dioxopyrazine-1-acetic acid with cyclohexylamine and thiophen-2-ylmethylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography and characterized by spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, including breast, prostate, and colon cancer cells. 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
2-(4-cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15(18-11-14-7-4-10-24-14)12-19-8-9-20(17(23)16(19)22)13-5-2-1-3-6-13/h4,7-10,13H,1-3,5-6,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVUZIVWHJSBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.